molecular formula C10H7F3O B1585860 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol CAS No. 99727-20-5

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol

Cat. No.: B1585860
CAS No.: 99727-20-5
M. Wt: 200.16 g/mol
InChI Key: WWIJKFJKIOQDKI-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol is an organic compound with the molecular formula C10H7F3O It is characterized by the presence of a trifluoromethyl group, a phenyl group, and a hydroxyl group attached to a butynyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with trifluoroacetaldehyde in the presence of a base, such as potassium carbonate, under anhydrous conditions. The reaction typically proceeds at room temperature, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques, such as distillation and crystallization, to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group, which can influence biological activity.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol is primarily influenced by its trifluoromethyl and hydroxyl groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxyl group can participate in hydrogen bonding and other interactions with molecular targets. These properties make the compound a valuable tool in studying various biochemical pathways and molecular interactions .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol stands out due to its unique combination of a trifluoromethyl group, a phenyl group, and a hydroxyl group attached to a butynyl backbone. This combination imparts distinct chemical and physical properties, making it a versatile compound in various research applications .

Properties

IUPAC Name

1,1,1-trifluoro-2-phenylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h1,3-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIJKFJKIOQDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=CC=CC=C1)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370369
Record name 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99727-20-5
Record name 1,1,1-Trifluoro-2-phenyl-3-butyn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 99727-20-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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